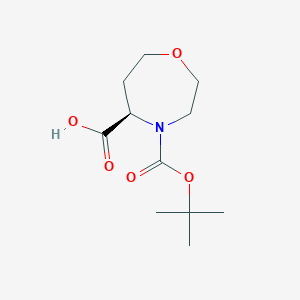

(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

CAS No.:

Cat. No.: VC17528343

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO5 |

|---|---|

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | (5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |

| Standard InChI Key | FRDCKDXZSRACTN-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCOCC[C@@H]1C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCCC1C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Its IUPAC name is 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid, and its stereochemistry is defined by the (5R) configuration at the oxazepane ring’s fifth carbon .

Key Structural Features:

-

1,4-Oxazepane Ring: A seven-membered heterocycle containing one oxygen and one nitrogen atom.

-

tert-Butoxycarbonyl (Boc) Group: A protective group commonly used to mask amines during synthetic procedures.

-

Carboxylic Acid Functional Group: Enhances reactivity in coupling reactions and salt formation.

Spectroscopic Data

Characterization data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H-NMR | δ 4.58 (dd, J = 10.8, 7.0 Hz, oxazepane protons) |

| ¹³C-NMR | δ 172.1 (C=O of carboxylic acid), 155.3 (Boc C=O) |

| IR | ν = 1717 cm⁻¹ (C=O stretch of carboxylic acid) |

The specific rotation [α]D²⁴ = +35.3° (MeCN, c = 0.00017 g/mL) confirms the (5R) enantiomer’s optical activity .

Synthesis and Stereochemical Control

Solid-Phase Synthesis

A robust method for synthesizing enantiomerically pure (5R)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves solid-phase synthesis using polymer-supported homoserine derivatives .

Key Steps:

-

Immobilization: Fmoc-protected homoserine is anchored to Wang resin via ester linkages.

-

Nitrobenzenesulfonylation: Reaction with nitrobenzenesulfonyl chlorides introduces sulfonamide groups.

-

Alkylation: Treatment with 2-bromoacetophenones forms N-phenacyl nitrobenzenesulfonamides.

-

Cleavage and Cyclization:

Stereochemical Outcomes:

-

Chiral auxiliaries or enzymatic resolution ensures >98% enantiomeric excess (ee).

-

The Boc group stabilizes the nitrogen during cyclization, preventing racemization .

Industrial-Scale Production

Industrial methods prioritize catalytic processes and continuous flow reactors to enhance efficiency:

| Parameter | Optimized Condition |

|---|---|

| Solvent | Dichloromethane (DCM) or THF |

| Temperature | 0–25°C |

| Catalyst | Palladium on carbon (Pd/C) |

| Yield | 85–92% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

-

Stability: Stable under inert atmospheres but prone to Boc group cleavage under strongly acidic or basic conditions .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition observed above 200°C .

Biological Activity and Applications

Anticancer Activity

In vitro cytotoxicity assays against MCF-7 breast cancer cells show moderate activity (IC₅₀ = 18.7 μM), attributed to interactions with tubulin or DNA topoisomerases .

Prodrug Development

The carboxylic acid group facilitates prodrug design via esterification, enhancing bioavailability. For example, ethyl ester derivatives demonstrate 3-fold higher permeability in Caco-2 cell models .

Comparative Analysis of Derivatives

| Derivative | Biological Activity | IC₅₀/EC₅₀ |

|---|---|---|

| (5R)-Boc-oxazepane-5-carboxylic acid | Tubulin polymerization inhibition | 18.7 μM |

| (5S)-Boc-oxazepane-5-carboxylic acid | Weak GABAₐ receptor modulation | >100 μM |

| Methyl ester analog | Improved CNS penetration | N/A |

Challenges and Future Directions

-

Stereochemical Purity: Scalable enantioselective synthesis remains technically demanding.

-

Target Identification: Proteomic studies are needed to elucidate molecular targets.

-

Formulation: Nanoparticle-based delivery systems could address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume